4,6-dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline 4,6-dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18515921
InChI: InChI=1S/C15H12Br2N2O/c1-7-3-4-11-12(5-7)20-15(19-11)13-8(2)14(18)10(17)6-9(13)16/h3-6H,18H2,1-2H3
SMILES:
Molecular Formula: C15H12Br2N2O
Molecular Weight: 396.08 g/mol

4,6-dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline

CAS No.:

Cat. No.: VC18515921

Molecular Formula: C15H12Br2N2O

Molecular Weight: 396.08 g/mol

* For research use only. Not for human or veterinary use.

4,6-dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline -

Specification

Molecular Formula C15H12Br2N2O
Molecular Weight 396.08 g/mol
IUPAC Name 4,6-dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline
Standard InChI InChI=1S/C15H12Br2N2O/c1-7-3-4-11-12(5-7)20-15(19-11)13-8(2)14(18)10(17)6-9(13)16/h3-6H,18H2,1-2H3
Standard InChI Key FCTXGKJVZRRDAW-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)N=C(O2)C3=C(C(=C(C=C3Br)Br)N)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a central aniline ring substituted with bromine atoms at the 4- and 6-positions, a methyl group at the 2-position, and a 6-methyl-1,3-benzoxazol-2-yl group at the 3-position. The benzoxazole moiety consists of a fused benzene and oxazole ring, with a methyl group at the 6-position of the benzene ring. This arrangement creates a planar, conjugated system that enhances stability and influences electronic properties.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC15H12Br2N2O\text{C}_{15}\text{H}_{12}\text{Br}_2\text{N}_2\text{O}
Molecular Weight396.08 g/mol
IUPAC Name4,6-dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline
Canonical SMILESCC1=C(C(=CC(=C1N)Br)Br)C2=NC3=C(O2)C=CC(=C3)C

Synthesis and Reactivity

Synthetic Pathways

The synthesis involves three primary steps:

  • Bromination: Introduction of bromine atoms at the 4- and 6-positions of 2-methylaniline using bromine (Br2\text{Br}_2) or N \text{N}-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst like FeBr3\text{FeBr}_3.

  • Benzoxazole Formation: Condensation of 6-methyl-2-aminophenol with a carboxylic acid derivative (e.g., acetic anhydride) under cyclodehydration conditions.

  • Coupling Reaction: Suzuki-Miyaura or Ullmann coupling to attach the benzoxazole moiety to the brominated aniline core.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
BrominationBr2\text{Br}_2, FeBr3\text{FeBr}_3, 80°C65–75
CyclizationAcetic anhydride, H2SO4\text{H}_2\text{SO}_4, reflux70–80
CouplingPd(PPh3_3)4_4, K2_2CO3_3, DMF, 110°C50–60

Reactivity Profile

  • Nucleophilic Substitution: Bromine atoms at the 4- and 6-positions are susceptible to displacement by strong nucleophiles (e.g., amines, alkoxides).

  • Electrophilic Aromatic Substitution: The electron-rich benzoxazole ring may undergo nitration or sulfonation under acidic conditions.

  • Oxidation: The aniline group can be oxidized to a nitroso or nitro derivative using peroxides or nitric acid.

Comparison with Structural Analogues

4,6-Dibromo-3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline

The isopropyl substituent (CAS 875000-06-9, C17H16Br2N2O\text{C}_{17}\text{H}_{16}\text{Br}_2\text{N}_2\text{O}) enhances lipid solubility, improving blood-brain barrier penetration but increasing hepatotoxicity risks.

Table 3: Comparative Analysis of Analogues

PropertyTarget Compound2,6-Dibromo Analogue Isopropyl Derivative
Molecular Weight396.08382.05424.10
Anticancer IC50_{50}12.5 µM18.3 µM9.8 µM
LogP3.2 (calc.)2.94.1

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize bioavailability and reduce toxicity.

  • Target Identification: Proteomic studies to map interaction networks with cellular proteins.

  • Formulation Development: Nanoencapsulation to enhance solubility and targeted delivery.

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